molecular formula C8H5ClF2O B1304714 2,3-Difluoro-4-methylbenzoyl chloride CAS No. 261763-38-6

2,3-Difluoro-4-methylbenzoyl chloride

Cat. No. B1304714
M. Wt: 190.57 g/mol
InChI Key: IHRMSSGDXMQPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,3-Difluoro-4-methylbenzoyl chloride" is a chemical entity that is presumed to have a benzoyl chloride group with specific substitutions on the benzene ring. The presence of fluorine atoms and a methyl group on the aromatic ring suggests that it could be a reactive intermediate for further chemical synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves various catalytic processes. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives is achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process . Similarly, the synthesis of dihydroquinolines and dihydrobenzo[b]azepine derivatives is facilitated by an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction . These methods highlight the importance of transition metal catalysis in constructing complex aromatic systems, which could be relevant for the synthesis of "2,3-Difluoro-4-methylbenzoyl chloride".

Molecular Structure Analysis

Structural characterization is a critical aspect of understanding the properties of a compound. The structural and conformational properties of a series of thioureas were determined using X-ray single crystal diffraction, which provides a definitive analysis of molecular geometry . Although "2,3-Difluoro-4-methylbenzoyl chloride" is not directly mentioned, the techniques used for structural analysis in these studies could be applied to determine its molecular structure.

Chemical Reactions Analysis

The reactivity of benzoyl chlorides with alkynes has been demonstrated in the synthesis of phenanthrene derivatives, where 2-arylbenzoyl chlorides undergo annulative coupling . This suggests that "2,3-Difluoro-4-methylbenzoyl chloride" could potentially participate in similar coupling reactions to form polycyclic aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. For example, the synthesis of methyl m-trifluoromethylbenzoate from m-methyl benzoyl chloride involves steps like chlorination, fluorination, and esterification . These steps are indicative of the reactivity of benzoyl chlorides and their derivatives, which can be extrapolated to predict the behavior of "2,3-Difluoro-4-methylbenzoyl chloride" in various chemical environments.

Safety And Hazards

This compound is classified with the signal word “Warning” and is represented by the GHS07 pictogram . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

2,3-difluoro-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4-2-3-5(8(9)12)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRMSSGDXMQPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378908
Record name 2,3-Difluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methylbenzoyl chloride

CAS RN

261763-38-6
Record name 2,3-Difluoro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 3
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 5
2,3-Difluoro-4-methylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2,3-Difluoro-4-methylbenzoyl chloride

Citations

For This Compound
1
Citations
C Boss, O Corminboeuf, C Grisostomi… - ChemMedChem …, 2006 - Wiley Online Library
A novel class of molecules targeting aspartic proteinases from P. falciparum is described. Synthesis of these easily available, achiral, and highly potent molecules was supported by …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.